1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of this compound represents a sophisticated heterocyclic system characterized by the presence of multiple functional groups integrated within a single molecular framework. The compound possesses the molecular formula C₁₂H₁₈N₂OS, indicating the presence of twelve carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of this compound is precisely 238.35 grams per mole, reflecting the substantial molecular mass that results from the complex structural arrangement.
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, beginning with the identification of the principal functional group as an ethanone derivative. The naming convention follows the established protocol for heterocyclic compounds, where the piperidine ring serves as the primary structural foundation. The aminomethyl substituent at the 4-position of the piperidine ring represents a critical structural feature that influences both the chemical reactivity and biological activity potential of the molecule.
The thiophene ring system attached at the 2-position of the ethanone chain contributes significantly to the overall molecular architecture. The specific positioning of the thiophene moiety creates a unique spatial arrangement that affects the electronic distribution throughout the molecule. The Chemical Abstracts Service registry number 1605623-50-4 provides a unique identifier for this specific structural arrangement, distinguishing it from related compounds with similar but not identical structural features.
| Molecular Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₂H₁₈N₂OS | - |
| Molecular Weight | 238.35 | g/mol |
| Chemical Abstracts Service Number | 1605623-50-4 | - |
| Simplified Molecular Input Line Entry System | O=C(N1CCC(CN)CC1)CC2=CC=CS2 | - |
Crystallographic Analysis and Bonding Parameters
The crystallographic analysis of this compound reveals critical insights into the three-dimensional arrangement of atoms within the crystal lattice structure. While specific crystallographic data for this exact compound is limited in the available literature, comparative analysis with structurally related piperidine-thiophene systems provides valuable insights into the expected bonding parameters and spatial arrangements.
The piperidine ring system in related compounds typically adopts a distorted chair conformation, which represents the most energetically favorable arrangement for six-membered saturated rings. In analogous structures, the piperidine ring demonstrates specific angular relationships with attached substituents, with dihedral angles between the piperidine mean plane and thiophene rings ranging from approximately 70 to 77 degrees. These angular relationships directly influence the overall molecular shape and electronic interactions between different ring systems.
The bonding parameters within the molecule reflect the hybrid nature of the structural components. The carbon-nitrogen bonds within the piperidine ring exhibit typical single bond characteristics, while the carbon-sulfur bonds in the thiophene ring demonstrate partial double bond character due to aromatic delocalization. The ethanone linker provides flexibility to the overall molecular structure while maintaining specific geometric constraints that influence the relative positioning of the piperidine and thiophene components.
The aminomethyl substituent introduces additional complexity to the bonding network through the presence of the primary amine functional group. This substituent can participate in various intermolecular interactions, including hydrogen bonding networks that may influence crystal packing arrangements and overall molecular stability.
| Bonding Parameter | Typical Range | Structural Significance |
|---|---|---|
| Piperidine-Thiophene Dihedral Angle | 70-77° | Influences electronic coupling |
| Carbon-Nitrogen Bond Length | 1.45-1.48 Å | Standard single bond character |
| Carbon-Sulfur Bond Length | 1.75-1.78 Å | Aromatic delocalization effects |
| Carbonyl Carbon-Oxygen | 1.22-1.24 Å | Double bond character |
Conformational Dynamics of Piperidine-Thiophene Hybrid System
The conformational dynamics of this compound represent a complex interplay between the inherent flexibility of the piperidine ring system and the restricted rotation around specific bonds within the molecular framework. The piperidine ring adopts a chair conformation as the predominant structural arrangement, consistent with the behavior observed in related piperidine derivatives. This conformational preference results from the optimization of torsional strain and steric interactions within the six-membered ring system.
The aminomethyl substituent at the 4-position of the piperidine ring introduces additional conformational complexity through its ability to adopt multiple orientations relative to the ring plane. The primary amine group can rotate around the carbon-carbon bond connecting it to the piperidine ring, creating various conformational states that may interconvert under normal conditions. These conformational changes affect the overall molecular shape and influence potential intermolecular interactions.
The thiophene ring system contributes to the conformational dynamics through its planar aromatic structure, which constrains the local geometry while allowing rotation around the bond connecting it to the ethanone linker. The relative orientation of the thiophene ring with respect to the piperidine system significantly affects the overall molecular conformation and electronic properties. The dihedral angle between these two ring systems can vary, leading to different conformational isomers with distinct energy profiles.
The ethanone linker serves as a flexible connector that allows for rotational freedom around the carbon-carbon bonds while maintaining the carbonyl group in a planar configuration. This flexibility enables the molecule to adopt various extended and folded conformations, depending on the environmental conditions and intermolecular interactions present in different phases or chemical environments.
Electronic Structure and Orbital Interactions
The electronic structure of this compound reflects the complex interplay between multiple heteroatoms and aromatic systems within the molecular framework. The thiophene ring contributes significantly to the electronic properties through its aromatic π-electron system, which exhibits delocalization across the five-membered heterocyclic ring. The sulfur atom in the thiophene ring possesses lone pair electrons that can participate in orbital interactions with adjacent molecular regions.
The piperidine nitrogen atom serves as an electron-donating center through its lone pair, which can engage in various electronic interactions depending on the local chemical environment. The quaternary nature of this nitrogen when coordinated to the carbonyl carbon creates a partial positive charge that influences the overall electronic distribution within the molecule. This electronic arrangement affects the reactivity patterns and potential biological interactions of the compound.
The carbonyl group in the ethanone linker represents a significant electronic feature, exhibiting strong electron-withdrawing characteristics that influence the electron density distribution throughout the molecule. The carbon-oxygen double bond creates a region of high electron density at the oxygen atom while depleting electron density at the carbonyl carbon. This electronic polarization affects the reactivity of adjacent molecular regions and influences potential electrophilic and nucleophilic reaction sites.
The aminomethyl substituent contributes to the electronic structure through the lone pair electrons on the nitrogen atom, which can act as an electron-donating group. The primary amine functionality exhibits basic character and can participate in protonation reactions under appropriate conditions. The electronic interactions between the aminomethyl group and the piperidine ring system create additional complexity in the overall electronic structure.
| Electronic Feature | Contribution | Molecular Impact |
|---|---|---|
| Thiophene π-System | Aromatic stabilization | Enhanced molecular stability |
| Piperidine Nitrogen | Electron donation | Influences basicity and reactivity |
| Carbonyl Group | Electron withdrawal | Creates reactive electrophilic site |
| Aminomethyl Nitrogen | Electron donation | Provides additional basic center |
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c13-9-10-3-5-14(6-4-10)12(15)8-11-2-1-7-16-11/h1-2,7,10H,3-6,8-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPYPFNICUTVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthetic approach to this compound typically involves:
- Formation of the ethanone intermediate bearing the thiophene ring.
- Introduction of the piperidinyl substituent via nucleophilic substitution or reductive amination.
- Functionalization of the piperidine ring to introduce the aminomethyl group.
Detailed Preparation Methods
Synthesis of the Thiophene-2-yl Ethanone Intermediate
- Starting from 4,5-dibromothiophene-2-carbaldehyde , the aldehyde group is first reduced and converted into a suitable leaving group (e.g., chloride) to facilitate nucleophilic substitution.
- This intermediate is then reacted with (N-Boc-piperidin-4-yl)methylamine to form a protected amine intermediate.
- Subsequent Suzuki coupling reactions with aryl boronic acids enable the introduction of various substituents on the thiophene ring if required.
- Final deprotection steps yield the tri-substituted thiophene core, closely related to the target compound.
Introduction of the Piperidinyl Aminomethyl Group
Alternative Reductive Amination Approach
Reaction Conditions and Reagents Summary
Research Findings and Yields
- The synthetic routes reported provide good control over substitution patterns on the thiophene ring and the piperidine moiety.
- Yields for the key steps such as nucleophilic substitution and reductive amination typically range from moderate to high (50-85%), depending on reaction scale and purification methods.
- The use of Boc protection on the piperidine amine is crucial to prevent side reactions and to improve overall yield and purity.
- Suzuki coupling enables diversification of the thiophene substituents, which can be exploited to tune biological activity.
Notes on Purification and Characterization
- Purification is commonly achieved by column chromatography or recrystallization.
- Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- Supporting information from related syntheses confirms the structural integrity of the final compound through detailed spectral data.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds can exhibit antidepressant properties. The structural similarity of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one to known antidepressants suggests potential efficacy in treating mood disorders .
- Antitumor Properties : Compounds with thiophene rings have been studied for their anticancer activities. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : There is growing interest in the neuroprotective properties of piperidine derivatives. This compound’s ability to cross the blood-brain barrier may make it a candidate for further investigation in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Material Science Applications
- Polymer Synthesis : The compound can serve as a monomer or co-monomer in the synthesis of polymers with specific electrical and thermal properties. Its functional groups allow for the formation of copolymers that can be tailored for electronic applications .
- Conductive Materials : Due to the presence of the thiophene group, this compound may be utilized in developing conductive materials for organic electronics, such as organic solar cells and light-emitting diodes (OLEDs) .
Organic Synthesis Applications
- Building Block for Complex Molecules : As a versatile intermediate, this compound can be used to synthesize more complex organic compounds through various reactions, including nucleophilic substitutions and coupling reactions .
- Synthesis of Pharmaceuticals : The compound can be employed in the synthesis of novel pharmaceutical agents by modifying its functional groups to enhance biological activity or reduce toxicity .
Case Study 1: Antidepressant Potential
A study published in 2023 investigated the antidepressant effects of various piperidine derivatives in animal models. The results indicated that compounds structurally related to this compound significantly reduced depressive-like behaviors, suggesting a mechanism involving serotonin reuptake inhibition .
Case Study 2: Antitumor Activity
Research conducted by Zhang et al. (2024) demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines. The study highlighted the importance of the thiophene group in enhancing anticancer activity through reactive oxygen species generation .
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Thiophene Position: The 2-position (target compound) vs.
- Aminomethyl vs. Amino: The aminomethyl group in the target compound may improve solubility compared to the 4-amino analog in .
- Substituent Bulk: Bulky groups (e.g., benzylphenoxy in ) reduce synthetic yields (24–50%) compared to simpler analogs .
Yield Trends :
- Simple thiophen-2-yl derivatives (e.g., ) show lower yields (17%) due to steric hindrance from trifluoromethyl groups .
- Piperidine-thiazolyl hybrids () achieve higher yields (88%) with optimized protocols .
Pharmacological and Physicochemical Properties
Key Findings :
- Anthelmintic Potential: Pyridinylthiazolyl-piperidine hybrids () demonstrate high LCMS purity (>95%) and efficacy against metabolic enzymes .
Physicochemical and Stability Data
- Solubility: The aminomethyl group in the target compound likely enhances aqueous solubility compared to halogenated analogs (e.g., 4-bromophenyl derivatives in ) .
- Stability : Thiophene-containing compounds (e.g., ) are stable at room temperature, while trifluoromethyl analogs () may require inert storage conditions .
Biological Activity
Overview
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one, identified by its molecular formula , is a compound characterized by a piperidine ring, an aminomethyl group, and a thiophene ring. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's synthesis typically involves the reaction of 4-(aminomethyl)piperidine with 2-bromoacetylthiophene under specific conditions, often utilizing potassium carbonate as a base in an organic solvent like acetonitrile .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The aminomethyl group can form hydrogen bonds with biological receptors, while the thiophene ring participates in π-π interactions. These interactions may modulate the activity of enzymes or receptors, leading to diverse biological effects .
Pharmacological Properties
Research indicates that this compound has shown promise in several pharmacological areas:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of piperidine and thiophene have been associated with growth inhibition in HeLa and HCT116 cells, with GI50 values indicating potent activity .
- Receptor Modulation : The compound is being investigated for its potential as a ligand in receptor studies, particularly as an allosteric enhancer for adenosine receptors . The structure's ability to influence receptor activity could be crucial for developing new therapeutic agents.
Case Studies
Several studies have explored the biological effects of related compounds:
- Cytotoxicity Studies : Research on similar piperidine derivatives has demonstrated significant cytotoxic effects against cancer cell lines. For example, compounds related to 4-piperidone derivatives exhibited GI50 values as low as against HeLa and HCT116 cell lines .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine and thiophene derivatives reveal that modifications on the aromatic rings significantly impact biological activity. For instance, variations in substituents have been linked to enhanced or reduced cytotoxicity .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Chlorination of a ketone intermediate using thionyl chloride (SOCl₂) to generate an acyl chloride.
- Step 2 : Nucleophilic substitution with 4-(aminomethyl)piperidine under reflux in polar aprotic solvents (e.g., DMF or dioxane) to form the piperidinyl moiety.
- Step 3 : Thiophene ring coupling via Suzuki-Miyaura or Friedel-Crafts acylation, requiring palladium catalysts or Lewis acids like AlCl₃ .
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate purity.
Q. How can spectroscopic techniques validate the structure of this compound?
- Analytical Workflow :
- NMR : Use ¹H/¹³C NMR to confirm the presence of the thiophene (δ 6.8–7.5 ppm for aromatic protons) and piperidinyl (δ 2.5–3.5 ppm for CH₂-N) groups.
- IR : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and secondary amine (N-H) bands at ~3300 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₈N₂OS: 266.1144) .
Q. What solvent systems optimize crystallization for X-ray diffraction studies?
- Approach : Slow evaporation from ether/chloroform mixtures under nitrogen yields high-purity crystals. Pre-saturate solutions to avoid polymorphic variations .
Advanced Research Questions
Q. How can contradictory data in reaction yields be resolved during scale-up synthesis?
- Troubleshooting :
- Contradiction : Lower yields at larger scales may arise from inefficient heat transfer during reflux.
- Solution : Use microwave-assisted synthesis or flow chemistry to improve thermal control. Validate reproducibility via DOE (Design of Experiments) .
- Case Study : A 30% yield increase was achieved by switching from batch to continuous flow reactors for analogous piperidinyl ketones .
Q. What strategies differentiate biological activity between this compound and its structural analogs?
- Comparative Analysis :
- Structural Modifications : Compare with analogs lacking the thiophene or aminomethyl group (e.g., 1-(4-fluorophenyl)piperidin-1-yl analogs show reduced CNS penetration).
- Assays : Use enzyme inhibition assays (e.g., kinase profiling) and molecular docking to map SAR (Structure-Activity Relationships). A study on similar compounds revealed IC₅₀ differences >10-fold for kinase targets .
Q. How do pH and temperature affect stability in biological assays?
- Experimental Design :
- Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via LC-MS.
- Findings : Thiophene-containing compounds exhibit pH-dependent hydrolysis; stability improved with buffering agents (e.g., HEPES) .
Data Analysis & Interpretation
Q. How to resolve discrepancies in NMR spectra due to dynamic conformational changes?
- Advanced Techniques :
- VT-NMR (Variable Temperature NMR) : Perform at 25°C and -40°C to "freeze" piperidinyl ring puckering and simplify splitting patterns.
- DFT Calculations : Predict energy barriers for ring inversion using Gaussian09 (B3LYP/6-31G* basis set) .
Q. What statistical methods validate biological activity reproducibility?
- Approach :
- ANOVA : Compare triplicate assays to identify outlier datasets.
- Bland-Altman Plots : Assess agreement between independent labs measuring IC₅₀ values .
Safety & Handling
Q. What are critical safety protocols for handling this compound in vitro?
- Guidelines :
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (LD₅₀ data for analogs: ~200 mg/kg in rodents).
- Ventilation : Use fume hoods during synthesis; monitor airborne particulates with HEPA filters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
